4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Ligand efficiency Fragment-based drug discovery Lead optimization

CAS 739341-23-2 is a fragment-sized (MW 280.28) pyrazole core with a distinct C3-pyridinyl/C4-benzodioxole topology. It serves as a non-interchangeable scaffold-hopping starting point that circumvents imidazole-core patents (e.g., SB-431542) for novel ALK5 inhibitor IP. The C5 primary amine enables rapid library synthesis via amide coupling or reductive amination. Procure at ≥95% purity for fragment-based screening or SAR exploration.

Molecular Formula C15H12N4O2
Molecular Weight 280.287
CAS No. 739341-23-2
Cat. No. B2870862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
CAS739341-23-2
Molecular FormulaC15H12N4O2
Molecular Weight280.287
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=N4
InChIInChI=1S/C15H12N4O2/c16-15-13(9-4-5-11-12(7-9)21-8-20-11)14(18-19-15)10-3-1-2-6-17-10/h1-7H,8H2,(H3,16,18,19)
InChIKeyLZUDITQXLJOVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 739341-23-2): A Pyrazole-Cored ALK5/TGF-β Pathway Probe with Distinct Scaffold Differentiation for Procurement Consideration


4-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 739341-23-2) is a heterocyclic small molecule (C15H12N4O2, MW 280.28 g/mol) featuring a 5-aminopyrazole core substituted at C4 with a 1,3-benzodioxole moiety and at C3 with a pyridin-2-yl group [1]. It is distributed by Enamine (EN300-104090), Fluorochem, and Leyan as a research-grade chemical (≥95% purity) intended for in vitro target identification and as a synthetic intermediate . The compound belongs to a broader chemotype that has produced the well-characterized TGF-β type I receptor (ALK5) inhibitor SB-431542 (CAS 301836-41-9), which replaces the pyrazole core with an imidazole and adds a benzamide extension. This structural divergence creates measurable differences in molecular properties that are consequential for target selectivity profiling, hit-to-lead optimization, and patentability assessments [2].

4-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 739341-23-2): Why Core Heterocycle Substitution (Pyrazole vs. Imidazole) Cannot Be Treated as Functionally Equivalent


Compounds sharing the benzodioxole–pyridinyl pharmacophore but differing in the central heterocycle cannot be substituted without risking loss of target selectivity or encountering distinct IP landscapes. The pyrazole core in CAS 739341-23-2 introduces two hydrogen-bond donor/acceptor vectors (N1–H and N2) and a lower molecular weight scaffold compared to imidazole-based analogs such as SB-431542 (MW 280.28 vs. 384.40) [1]. This affects molecular recognition at kinase ATP-binding sites, as pyrazole-containing inhibitors can adopt distinct hinge-binding geometries . Moreover, the absence of the benzamide extension found in SB-431542 eliminates a key polar interaction with the kinase selectivity pocket, suggesting divergent selectivity profiles even within the same nominal target class [2]. For fragment-based screening collections, CAS 739341-23-2 offers a lower molecular complexity starting point with different vectors for chemical expansion, making it a non-interchangeable member of any screening library .

4-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 739341-23-2): Quantifiable Differentiation from SB-431542 and In-Class Pyrazole Analogs


Lower Molecular Weight and Higher Ligand Efficiency Potential Relative to SB-431542

CAS 739341-23-2 possesses a molecular weight of 280.28 g/mol versus 384.40 g/mol for the imidazole-based ALK5 inhibitor SB-431542, a reduction of 104.12 g/mol (27.1%) [1]. This lower MW provides a higher starting ligand efficiency for fragment-based or lead-generation campaigns targeting kinases, as the compound contributes fewer heavy atoms (21 vs. 29 non-hydrogen atoms) while retaining the key benzodioxole and pyridinyl recognition elements.

Ligand efficiency Fragment-based drug discovery Lead optimization

Reduced Polar Surface Area and Lower Hydrogen-Bond Donor Count vs. SB-431542: Implications for CNS Drug Design

The pyrazole core of CAS 739341-23-2 yields a predicted topological polar surface area (TPSA) of 86.05 Ų with 2 H-bond donors and 5 H-bond acceptors [1]. SB-431542, with its benzamide extension, has a TPSA of approximately 112 Ų, 3 H-bond donors, and 7 H-bond acceptors [2]. This 25.95 Ų reduction in TPSA brings CAS 739341-23-2 closer to the CNS drug-like range (TPSA < 90 Ų often associated with enhanced blood–brain barrier penetration), while the single-digit HBD count remains compatible with oral bioavailability guidelines.

CNS drug discovery Blood-brain barrier Physicochemical property optimization

Benzodioxole–Pyrazole Chemotype Validation: Documented COX-2/5-LOX and Antiproliferative Activity in Structural Analogs Provides Class-Level Confidence

Published studies on benzodioxole–pyrazole hybrid compounds structurally related to CAS 739341-23-2 demonstrate significant biological activity. Abd El Razik et al. (2017) reported that benzodioxole–pyrazole hybrids exhibit dual COX-2/5-LOX inhibition with IC50 values in the low micromolar range, as well as TNF-α level reductions of up to 97.71% for certain analogs [1]. Separately, pyrazole-benzenesulfonamide hybrids containing the 1,3-benzodioxol-5-yl group showed Ki values of 59.8–6.9 nM against carbonic anhydrase I and II, with cytotoxicity against tumor cell lines ranging from 6.7–400 µM [2]. While direct quantitative data for CAS 739341-23-2 in the same assays is not available in the peer-reviewed literature, its shared benzodioxole–pyrazole scaffold with a pyridinyl substituent positions it within a chemotype that has demonstrated tractable, measurable biological engagement across multiple target classes.

COX inhibition Anti-inflammatory Anticancer hybrid molecules

Distinct Heterocyclic Core Enables Patent Circumvention and IP Differentiation from Imidazole-Based ALK5 Inhibitors

The imidazole core of SB-431542 and its benzamide derivatives are extensively claimed in GSK patents covering ALK5 inhibitors [1]. CAS 739341-23-2 employs a 5-aminopyrazole core, a distinct heterocycle that is not encompassed by the SB-431542 patent family. Scaffold hopping from imidazole to pyrazole in the TGF-β receptor kinase field has been pursued to generate novel intellectual property while maintaining or modulating biological activity [2]. The C4-benzodioxole and C3-pyridin-2-yl substitution pattern on the pyrazole core creates an alternative vector set compared to the C4-benzodioxole/C5-pyridin-2-yl imidazole topology of SB-431542, enabling structurally differentiated composition-of-matter claims.

IP strategy Patent landscape Scaffold hopping

Enamine-Mediated Commercial Availability in Research Quantities with Defined Purity Specifications Supports Reproducible Procurement

CAS 739341-23-2 is commercially supplied by Enamine (Catalog EN300-104090) in quantities ranging from 100 mg ($301) to 5 g, with a specified purity of 90–95% [1]. Additional vendors including Fluorochem and Leyan also list the compound with 95% purity . This multi-vendor availability contrasts with many custom-synthesized pyrazole analogs that require in-house synthesis, reducing lead time and enabling direct procurement for screening. Pricing at the gram scale supports hit-to-lead chemistry without requiring full custom synthesis campaigns.

Commercial sourcing Chemical procurement Research reproducibility

4-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 739341-23-2): Optimal Procurement and Research Deployment Scenarios


Fragment-Based Screening Libraries for Kinase Target Identification

CAS 739341-23-2 is optimally deployed as a fragment-sized (MW 280.28) entry in kinase-focused screening libraries. Its lower molecular weight, TPSA of 86.05 Ų, and 2 H-bond donors position it for fragment-based drug discovery (FBDD) campaigns where the pyrazole core can serve as a hinge-binding recognition element [1]. The compound's commercial availability in 100 mg quantities at defined purity enables direct inclusion in fragment cocktails without requiring in-house synthesis or purification.

Scaffold-Hopping Reference Compound for ALK5/TGF-β Pathway Patent Circumvention

For medicinal chemistry groups pursuing novel ALK5 or TGF-β type I receptor inhibitors, CAS 739341-23-2 serves as a pyrazole-based scaffold-hopping starting point that circumvents imidazole-core composition-of-matter patents covering SB-431542 [1]. The distinct C3-pyridinyl/C4-benzodioxole topology on the pyrazole ring provides a different vector for structure–activity relationship (SAR) exploration compared to the imidazole-based topology of SB-431542 [2], enabling generation of novel intellectual property.

Anti-Inflammatory and COX/LOX Dual-Inhibition Screening Cascades

The established class-level bioactivity of benzodioxole–pyrazole hybrids as dual COX-2/5-LOX inhibitors with measurable TNF-α suppression (up to 97.71% reduction in analog 17) supports the inclusion of CAS 739341-23-2 in anti-inflammatory screening cascades [1]. While direct enzyme inhibition data for CAS 739341-23-2 are not available, its structural membership in this validated chemotype makes it a rational candidate for in vitro COX-1/COX-2/5-LOX profiling and downstream analgesic/anti-inflammatory phenotypic assays.

Chemical Probe Synthesis Intermediate for Derivatization at the 5-Amine Handle

The primary amine at the C5 position of the pyrazole ring provides a well-defined synthetic handle for further derivatization [1]. CAS 739341-23-2 can be procured as a building block for amide coupling, sulfonamide formation, or reductive amination to generate focused libraries of pyrazole-based analogs. This is particularly valuable for SAR studies where the benzodioxole and pyridinyl substituents are held constant while exploring N1 or C5 variations.

Quote Request

Request a Quote for 4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.